1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine, commonly known as EIP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. EIP is a member of the piperazine class of compounds, which have been shown to modulate the activity of neurotransmitters in the brain. The purpose of
Wirkmechanismus
The exact mechanism of action of EIP is not fully understood, but it is thought to work by modulating the activity of several neurotransmitters in the brain. EIP has been shown to bind to several receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2 receptor. By modulating the activity of these receptors, EIP may be able to regulate the release of neurotransmitters and improve the functioning of the brain.
Biochemical and Physiological Effects:
EIP has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation. EIP has also been shown to increase the number of dopamine receptors in the brain, which may improve the functioning of the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EIP in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in the brain and for developing potential therapies for neurological disorders. However, one limitation of using EIP in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters in the brain.
Zukünftige Richtungen
There are several potential future directions for research involving EIP. One area of interest is the development of new therapies for depression and anxiety. EIP has been shown to have potential therapeutic applications for these disorders, and further research may be able to identify more effective treatment options. Another potential area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. EIP has been shown to modulate the activity of several neurotransmitters, and further research may be able to identify more specific compounds that target these systems. Finally, there is potential for the development of new diagnostic tools for neurological disorders. EIP has been shown to modulate the activity of several neurotransmitters that are involved in mood regulation, and further research may be able to identify biomarkers that can be used to diagnose these disorders.
Synthesemethoden
EIP can be synthesized using a variety of methods, but the most common approach involves the condensation of 1-ethyl-3-isobutyl-5-nitro-1H-pyrazole with 4-(4-methylphenyl)piperazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbonylating agent to yield EIP.
Wissenschaftliche Forschungsanwendungen
EIP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. EIP has been shown to have potential therapeutic applications for a variety of neurological disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-5-25-20(15-18(22-25)14-16(2)3)21(26)24-12-10-23(11-13-24)19-8-6-17(4)7-9-19/h6-9,15-16H,5,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGVMYTATXUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.